2-[(Pyridin-3-yl)methyl]-2,3-dihydropyridazin-3-one
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Overview
Description
2-[(Pyridin-3-yl)methyl]-2,3-dihydropyridazin-3-one is a heterocyclic compound that contains both pyridine and pyridazinone moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyridin-3-yl)methyl]-2,3-dihydropyridazin-3-one typically involves the reaction of pyridine derivatives with hydrazine derivatives under controlled conditions. One common method involves the condensation of 3-pyridinecarboxaldehyde with hydrazine hydrate, followed by cyclization to form the pyridazinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
2-[(Pyridin-3-yl)methyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazinone ring to a dihydropyridazinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide and nucleophiles such as amines and thiols are used.
Major Products
The major products formed from these reactions include N-oxides, dihydropyridazinones, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
2-[(Pyridin-3-yl)methyl]-2,3-dihydropyridazin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of 2-[(Pyridin-3-yl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, while its anti-inflammatory effects are linked to the suppression of pro-inflammatory cytokines . The compound may also interact with DNA and proteins, leading to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Such as 2-(pyridin-2-yl)pyrimidine.
Pyridazinone derivatives: Including 3(2H)-pyridazinone and its substituted forms
Uniqueness
2-[(Pyridin-3-yl)methyl]-2,3-dihydropyridazin-3-one is unique due to its dual functionality, combining the properties of both pyridine and pyridazinone rings. This dual functionality enhances its biological activity and makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-(pyridin-3-ylmethyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c14-10-4-2-6-12-13(10)8-9-3-1-5-11-7-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSMPZKBQHNWBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=O)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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